
Diphenyl(2-methoxyphenyl)phosphine
Overview
Description
Diphenyl(2-methoxyphenyl)phosphine (CAS 53111-20-9), with the molecular formula (C₆H₅)₂PC₆H₄OCH₃, is a tertiary phosphine ligand widely used in coordination chemistry and catalysis. Its structure features a methoxy (-OCH₃) substituent at the ortho position of the phenyl ring attached to the phosphorus center. This substituent imparts unique electronic and steric properties, making it effective in stabilizing transition metal complexes for applications in cross-coupling, hydrogenation, and polymerization reactions . The compound is commercially available and requires careful handling due to its classification as a skin/eye irritant and respiratory tract irritant .
Mechanism of Action
Target of Action
(2-methoxyphenyl)diphenylphosphine is a type of tertiary phosphine . Tertiary phosphines are often employed as ligands in metal phosphine complexes . Therefore, the primary targets of (2-methoxyphenyl)diphenylphosphine are likely to be metal ions in these complexes.
Mode of Action
(2-methoxyphenyl)diphenylphosphine, like other diphenylphosphine derivatives, is a nucleophile . This means it can donate a pair of electrons to an electrophile, or electron-deficient atom, in a reaction. This nucleophilic behavior allows (2-methoxyphenyl)diphenylphosphine to interact with its targets and induce changes.
Biochemical Pathways
Given its role as a ligand in metal phosphine complexes, it’s plausible that it could influence various biochemical reactions where these complexes act as catalysts .
Result of Action
Given its role as a ligand in metal phosphine complexes, it’s plausible that it could influence the activity of these complexes and thereby affect various cellular processes .
Biological Activity
Diphenyl(2-methoxyphenyl)phosphine, also known as DMPP, is an organophosphorus compound with the chemical formula C₁₉H₁₇OP. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores the biological activity of DMPP, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DMPP features a phosphorus atom bonded to two phenyl groups and one 2-methoxyphenyl group. The methoxy group contributes to its electron-donating characteristics, enhancing its reactivity as a ligand in coordination chemistry.
Structural Representation
Compound Name | Structure Description | Unique Features |
---|---|---|
This compound | Two phenyl groups and one methoxy-substituted phenyl group | Balance of stability and reactivity |
Synthesis of this compound
DMPP can be synthesized through the reaction of diphenylchlorophosphine with 2-methoxyphenyllithium:
This reaction highlights DMPP's potential applications in organic synthesis as a ligand for transition metals, influencing their reactivity and promoting specific reaction pathways .
Anticancer Properties
Recent studies have indicated that DMPP exhibits anticancer activity . For instance, it has been shown to have moderate cytotoxic effects against various cancer cell lines, including HL-60 (human promyelocytic leukemia) cells. The IC50 values obtained from these studies suggest that DMPP derivatives may possess significant potential as anticancer agents .
The biological activity of DMPP can be attributed to its ability to form complexes with transition metals, which can enhance the reactivity of these metals in catalytic processes. The coordination of DMPP with metal centers allows it to participate in various biochemical reactions, potentially leading to therapeutic effects against cancer and other diseases .
Case Studies and Research Findings
- Cytotoxicity Studies : A study reported that several derivatives of DMPP demonstrated moderate activity against the HL-60 cell line, indicating its potential use in cancer treatment .
- Synthesis of Metal Complexes : Research involving cobalt diphenylphosphine complexes showed that DMPP could effectively coordinate with cobalt ions, leading to the formation of stable complexes that may exhibit enhanced biological activity .
- Antibacterial Activity : Some derivatives of DMPP have also been evaluated for their antibacterial properties, showing promising results against specific bacterial strains such as Bacillus subtilis .
Scientific Research Applications
Chemical Properties and Structure
Diphenyl(2-methoxyphenyl)phosphine has the molecular formula and is characterized by a phosphorus atom bonded to two phenyl groups and one 2-methoxyphenyl group. The presence of the methoxy group enhances its electron-donating properties, making it an effective ligand in coordination chemistry.
Catalysis and Organic Synthesis
DMPP serves as a crucial ligand or catalyst in numerous chemical reactions, significantly influencing the reactivity of metal centers. Its applications include:
- Cross-Coupling Reactions : DMPP is utilized in various cross-coupling reactions such as Buchwald-Hartwig, Heck, Suzuki-Miyaura, and Negishi coupling reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis .
- Coordination Chemistry : The compound forms complexes with transition metals, facilitating various catalytic processes. For instance, DMPP has been involved in the synthesis of cobalt diphenyl phosphine complexes that demonstrate unique structural properties .
Recent studies have indicated that DMPP exhibits potential biological activity, particularly anticancer properties. Research suggests that it can interact with reactive intermediates, leading to novel applications in photochemistry and materials development .
Case Studies
Several case studies illustrate the practical applications of DMPP:
- Cobalt Complex Synthesis : A study synthesized novel cobalt diphenyl phosphine complexes, revealing their crystal structures through X-ray diffraction. These complexes demonstrated unique catalytic properties and stability under various conditions .
- Biological Activity Investigation : Research conducted on this compound derivatives indicated their potential as anticancer agents. The study focused on their synthesis and biological evaluation, demonstrating significant activity against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Diphenyl(2-methoxyphenyl)phosphine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between diphenylphosphine and 2-methoxybromobenzene. Reaction conditions require anhydrous solvents (e.g., THF), inert atmospheres (N₂/Ar), and a strong base (e.g., NaH or KOtBu) to deprotonate intermediates. Yield optimization (70–85%) depends on precise stoichiometry and temperature control (60–80°C) to minimize oxidation to phosphine oxides .
Q. How can researchers characterize this compound and distinguish it from oxidized byproducts?
- Methodological Answer : Use a combination of:
- ³¹P NMR : Sharp singlet near δ +5 ppm for P(III); phosphine oxides appear at δ +25–35 ppm .
- Mass Spectrometry : Molecular ion peak at m/z 352 (M⁺) .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves steric effects of the 2-methoxyphenyl group .
Q. What purification strategies mitigate air sensitivity during isolation?
- Answer : Employ Schlenk-line techniques under inert gas. Column chromatography with deoxygenated solvents (e.g., hexane/EtOAc) and storage at –20°C under argon prevents oxidation to phosphine oxides .
Advanced Research Questions
Q. What chiral resolution strategies apply to enantiopure derivatives of this phosphine?
- Answer : Diastereomeric salt formation with (+)-CSA (camphorsulfonic acid) followed by recrystallization. Verify ee via chiral HPLC (Chiralpak IA column) .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphines
Substituent Effects on Electronic and Steric Properties
Diphenyl(4-phenylphenyl)phosphine
- Structure : Contains a biphenyl group at the para position.
- Host-Guest Interaction : Exhibits an association constant (Kf) of ~10² in supercritical CO₂ (scCO₂), lower than aqueous-phase analogs due to the absence of hydrophobic effects .
Diphenyl[4-(4-tert-butylphenyl)phenyl]phosphine
- Structure : Features a bulky tert-butylphenyl substituent.
- Host-Guest Interaction : Kf ≈ 10² in scCO₂, similar to diphenyl(4-phenylphenyl)phosphine but with slightly reduced binding affinity compared to adamantyl derivatives .
Diphenyl(4-adamantylphenyl)phosphine (AdTPP)
- Structure : Adamantyl group at the para position.
- Host-Guest Interaction : Kf = 2 × 10² in scCO₂, the highest among the series, attributed to the rigid, hydrophobic adamantyl group enhancing binding .
Diphenyl(2-phenylethyl)phosphine (CAS 5952-49-8)
- Structure : 2-phenylethyl substituent instead of methoxyphenyl.
Methyldiphenylphosphine (CAS 1486-28-8)
- Structure : Methyl group replaces the methoxyphenyl substituent.
- Properties : Simpler structure with lower steric bulk but reduced electronic modulation capacity compared to methoxy-containing analogs .
Diphenyl(o-tolyl)phosphine (CAS 5931-53-3)
- Structure : Ortho-methyl substituent.
- Properties : Methyl group provides steric hindrance but lacks the electron-donating resonance effects of methoxy, altering metal-ligand interaction dynamics .
Comparative Data Table
Functional and Application-Based Comparisons
- Catalytic Performance: The methoxy group in this compound enhances electron donation to metal centers, improving catalytic activity in cross-coupling reactions compared to non-electron-donating substituents like methyl or tert-butyl . Adamantyl-containing phosphines (e.g., AdTPP) excel in host-guest systems due to their rigid, hydrophobic structures, whereas methoxy-substituted analogs are less effective in such contexts .
Preparation Methods
Preparation via Bis(2-methoxyphenyl) Phosphonate Intermediate and Hydrogenation
A highly efficient and reproducible method is described in patent CN110590837B (2019), which details a two-step synthesis involving:
Step A: Formation of Bis(2-methoxyphenyl) Ethyl Phosphonate
- Reactants: Anisole (2-methoxybenezene), triethyl phosphate, n-butyllithium (n-BuLi), and a depolymerizing agent such as tetramethylethylenediamine (TMEDA) or hexamethylphosphoric triamide (HMPA).
- Solvents: Dry tetrahydrofuran (THF) or n-hexane under anhydrous and oxygen-free conditions.
-
- Anisole is mixed with the depolymerizing agent in the solvent and cooled to -30 to -50 °C.
- n-Butyllithium is added dropwise to generate the lithiated anisole intermediate.
- Triethyl phosphate is then added at low temperature to form bis(2-methoxyphenyl) ethyl phosphonate.
- The reaction mixture is warmed gradually to 20-50 °C and stirred to complete the reaction.
- Work-up involves quenching with dilute acid, phase separation, washing, and solvent removal to isolate the phosphonate ester.
Yields and Purity: Typical yields range from 95.0% to 95.3% with purity around 98.7% to 98.9%.
Step B: Hydrogenation Reduction to Bis(2-methoxyphenyl) Phosphine Oxide
- Reactants: Bis(2-methoxyphenyl) ethyl phosphonate, palladium on carbon catalyst.
- Solvents: Ethanol or methanol.
- Conditions:
- Hydrogen pressure of 1.0 to 2.5 MPa.
- Temperature between 80 °C and 120 °C.
- Reaction time until completion as monitored by analytical methods.
Work-up: Cooling, filtration to remove catalyst, and distillation under reduced pressure to isolate the phosphine oxide.
Yields and Purity: Yields range from 91.8% to 95.3%, with purity consistently above 98.5%.
Step C: Conversion to Diphenyl(2-methoxyphenyl)phosphine
While the patent primarily discusses bis(2-methoxyphenyl) phosphine oxide, this compound can be prepared by selective substitution and reduction steps from related intermediates, following similar principles of lithiation and phosphorylation.
Alternative Preparation Routes
Other classical methods include:
Grignard Reaction Route: Starting from o-bromoanisole, formation of the corresponding Grignard reagent by reaction with magnesium powder, followed by reaction with diethyl phosphite to yield phosphine derivatives. However, this route suffers from longer reaction times, lower yields, and impurity formation due to active hydrogen in diethyl phosphite.
Direct Lithiation and Phosphination: Using n-BuLi to lithiate anisole derivatives followed by reaction with phosphorus electrophiles (e.g., chlorodiphenylphosphine) to afford this compound directly. This method requires stringent anhydrous and oxygen-free conditions to prevent side reactions.
Summary Table of Key Preparation Parameters and Outcomes
Preparation Step | Reactants & Reagents | Solvent(s) | Conditions (Temp/Pressure) | Catalyst | Yield (%) | Purity (%) | Notes |
---|---|---|---|---|---|---|---|
Lithiation of anisole | Anisole, n-BuLi, TMEDA or HMPA | THF or n-hexane | -30 to -50 °C (addition), 20-50 °C (reaction) | None | - | - | Generates lithiated intermediate |
Reaction with triethyl phosphate | Lithiated anisole, triethyl phosphate | THF or n-hexane | -10 to -50 °C (addition), 20-50 °C (reaction) | None | 95.0-95.3 | ~98.8 | Forms bis(2-methoxyphenyl) ethyl phosphonate |
Hydrogenation to phosphine oxide | Bis(2-methoxyphenyl) ethyl phosphonate, Pd/C | Ethanol or methanol | 80-120 °C, 1.0-2.5 MPa H2 pressure | Pd/C | 91.8-95.3 | >98.5 | Reduction step to phosphine oxide |
Grignard route (less preferred) | o-Bromoanisole, Mg, diethyl phosphite | Ether solvents | Ambient to reflux | None | Lower | Lower | Longer route, impurity issues |
Research Findings and Considerations
- The use of depoymerizing agents like TMEDA or HMPA is critical in stabilizing the lithiated intermediates, improving yield and purity.
- Strict anhydrous and oxygen-free conditions are necessary to prevent side reactions and degradation of sensitive phosphorus intermediates.
- The hydrogenation step benefits from optimized pressure and temperature to maximize conversion while minimizing over-reduction or catalyst poisoning.
- The choice of solvent influences solubility and reaction kinetics, with THF and ethanol/methanol being preferred.
- The patented method provides a streamlined route with fewer steps and higher yields compared to classical Grignard-based methods.
Properties
IUPAC Name |
(2-methoxyphenyl)-diphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17OP/c1-20-18-14-8-9-15-19(18)21(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXNVYBGIFEOEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345287 | |
Record name | (2-Methoxyphenyl)diphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53111-20-9 | |
Record name | (2-Methoxyphenyl)diphenylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53111-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methoxyphenyl)diphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl(2-methoxyphenyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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